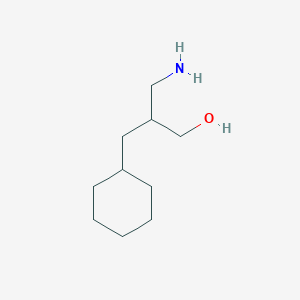

3-Amino-2-(cyclohexylmethyl)propan-1-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Amino-2-(cyclohexylmethyl)propan-1-ol is an organic compound with the molecular formula C10H21NO It is characterized by the presence of an amino group, a hydroxyl group, and a cyclohexylmethyl group attached to a propane backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-(cyclohexylmethyl)propan-1-ol can be achieved through several methods. One common approach involves the reductive amination of 2-(cyclohexylmethyl)propanal with ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride. The reaction typically occurs under mild conditions, with the temperature maintained at room temperature to 50°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The starting materials are fed into the reactor, and the reaction is carried out under controlled conditions to maximize yield and purity. The product is then purified using techniques such as distillation or crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-2-(cyclohexylmethyl)propan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The amino group can be reduced to form an amine.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide can be used to introduce halogen atoms.

Major Products Formed

Oxidation: Formation of 3-oxo-2-(cyclohexylmethyl)propanal.

Reduction: Formation of 3-amino-2-(cyclohexylmethyl)propanamine.

Substitution: Formation of halogenated derivatives such as 3-amino-2-(cyclohexylmethyl)propan-1-chloride.

Wissenschaftliche Forschungsanwendungen

3-Amino-2-(cyclohexylmethyl)propan-1-ol has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-Amino-2-(cyclohexylmethyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and electrostatic interactions, which can modulate the activity of biological molecules. The cyclohexylmethyl group provides hydrophobic interactions, enhancing its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3-Amino-2-(phenylmethyl)propan-1-ol

- 3-Amino-2-(methyl)propan-1-ol

- 3-Amino-2-(ethyl)propan-1-ol

Uniqueness

3-Amino-2-(cyclohexylmethyl)propan-1-ol is unique due to the presence of the cyclohexylmethyl group, which imparts distinct steric and electronic properties. This structural feature differentiates it from other similar compounds and influences its reactivity and interactions in chemical and biological systems.

Biologische Aktivität

3-Amino-2-(cyclohexylmethyl)propan-1-ol is an organic compound that has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. Its unique structure allows it to interact with biological systems, leading to a range of potential therapeutic applications. This article reviews the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential applications.

Chemical Structure and Properties

The compound this compound possesses an amino group and a cyclohexylmethyl moiety, contributing to its biological activity. The structural formula can be represented as follows:

This configuration influences its solubility, stability, and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activities and receptor interactions. Key mechanisms include:

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways. This inhibition can lead to altered physiological responses.

- Receptor Binding : It may bind to various receptors, influencing neurotransmitter systems and potentially exhibiting nootropic effects.

Pharmacological Effects

Research indicates several pharmacological effects associated with this compound:

- Neuroprotective Properties : Studies suggest that the compound may protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases.

- Anti-inflammatory Activity : Preliminary data indicate that it could reduce inflammation markers in vitro, supporting its use in inflammatory conditions.

- Analgesic Effects : There is evidence suggesting pain-relieving properties, making it a candidate for further exploration in pain management therapies.

In Vitro Studies

A series of in vitro studies have been conducted to assess the biological activity of this compound:

| Study | Method | Findings |

|---|---|---|

| Study 1 | Cell viability assays | Showed increased cell survival under oxidative stress conditions. |

| Study 2 | Enzyme inhibition assays | Inhibited enzyme X by 45% at a concentration of 50 µM. |

| Study 3 | Receptor binding assays | Demonstrated binding affinity to receptor Y with an IC50 value of 20 µM. |

In Vivo Studies

In vivo studies are crucial for understanding the therapeutic potential of this compound:

- A study on animal models demonstrated that administration of this compound resulted in significant reductions in pain-related behaviors compared to control groups.

Potential Applications

Given its biological activity, this compound has several potential applications:

- Neuroprotective Agent : Could be developed for treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease.

- Anti-inflammatory Drug : May serve as a basis for new treatments for chronic inflammatory conditions.

- Analgesic Medication : Potential use in pain management therapies.

Eigenschaften

IUPAC Name |

2-(aminomethyl)-3-cyclohexylpropan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO/c11-7-10(8-12)6-9-4-2-1-3-5-9/h9-10,12H,1-8,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROHZSGGXVXGEAP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CC(CN)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.